

"in vivo studies using SMD-3040 synthesized from intermediate-1"

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Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

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Application Notes and Protocols for In Vivo Studies of SMD-3040

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The protocols detailed below are based on preclinical studies demonstrating its anti-tumor activity in SMARCA4-deficient cancer models.

Introduction

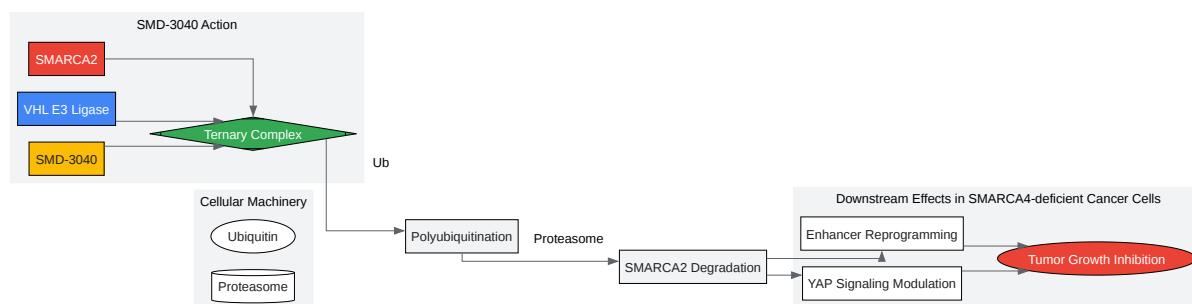
SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 (also known as BRG1) gene, the paralog SMARCA2 becomes essential for cell survival. This creates a synthetic lethal dependency that can be exploited therapeutically. SMD-3040 hijacks the cell's ubiquitin-proteasome system to selectively target SMARCA2 for degradation, leading to cell growth inhibition and tumor regression in SMARCA4-deficient cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action

SMD-3040 is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2. This ternary complex

formation facilitates the polyubiquitination of SMARCA2 by the E3 ligase, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to enhancer reprogramming and modulation of the YAP signaling pathway, ultimately resulting in anti-tumor effects.

Below is a diagram illustrating the proposed signaling pathway for SMD-3040's mechanism of action.



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Caption: Mechanism of action of SMD-3040 leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the *in vitro* and *in vivo* efficacy of SMD-3040 in various SMARCA4-deficient cancer cell lines and xenograft models.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | GI50 (nM) |
|-----------|-------------|----------------|--------------|----------|--------------|
| K-Mel-5 | Melanoma | Deficient | 20 | >90 | 8.8 |
| SK-Mel-28 | Melanoma | Deficient | 35 | >90 | 119 |
| H838 | Lung Cancer | Deficient | Not Reported | >90 | Not Reported |
| A549 | Lung Cancer | Wild-Type | >1000 | <10 | >1000 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
|-----------------|-------------|--------------|----------------------|--------------------------|-------------------------------------|
| K-Mel-5 | Melanoma | 25 | Intravenous | Twice weekly for 2 weeks | Significant tumor growth inhibition |
| SK-Mel-28 | Melanoma | 50 | Intravenous | Twice weekly for 2 weeks | Significant tumor growth inhibition |
| H838 | Lung Cancer | Not Reported | Not Reported | Not Reported | Strong tumor growth inhibition |

Experimental Protocols

Protocol 1: Synthesis of SMD-3040 from Intermediate-1 (Intermediate 38)

This protocol describes the final coupling step in the synthesis of SMD-3040. For the synthesis of earlier intermediates, please refer to the supplementary information of Yang L, et al. *J Med Chem.* 2023.

Materials:

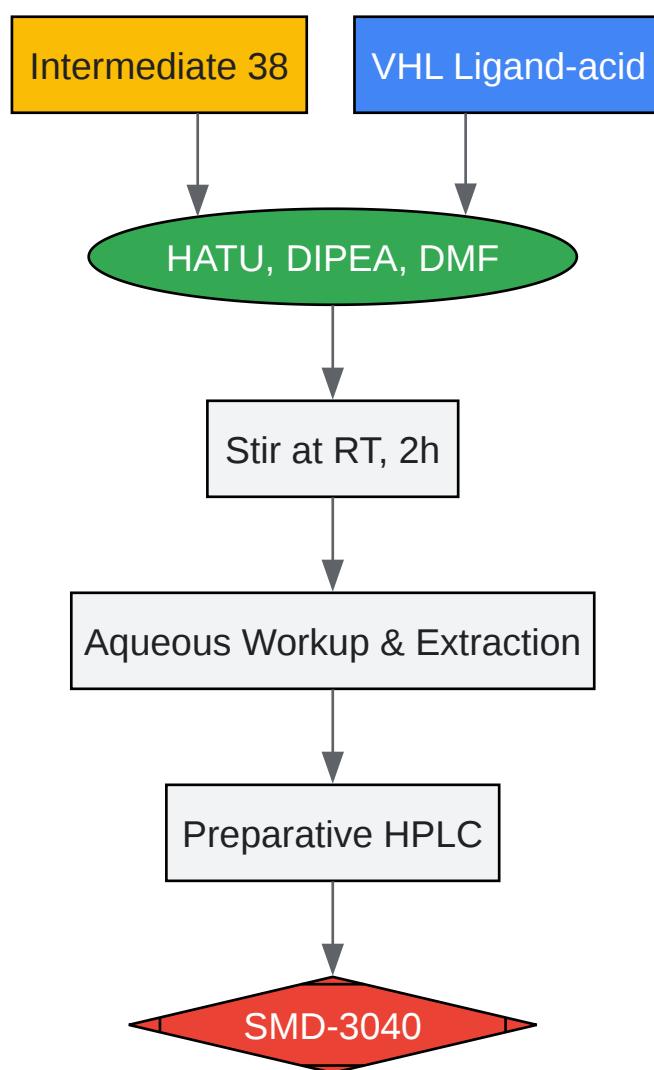
- Intermediate 38 (SMARCA2/4 ligand with linker)
- VHL Ligand-acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- HPLC grade water and acetonitrile
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve Intermediate 38 (1.0 eq) and VHL Ligand-acid (1.2 eq) in DMF.
- Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA to yield SMD-3040.

- Lyophilize the pure fractions to obtain SMD-3040 as a white solid.
- Confirm the identity and purity of the final compound by ^1H NMR, ^{13}C NMR, and HRMS.

The workflow for the synthesis is depicted below.



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Caption: Final synthesis step of SMD-3040.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Melanoma Xenograft Model

This protocol outlines the procedure for evaluating the *in vivo* efficacy of SMD-3040 in a subcutaneous melanoma xenograft model using SMARCA4-deficient cell lines.

Materials and Animals:

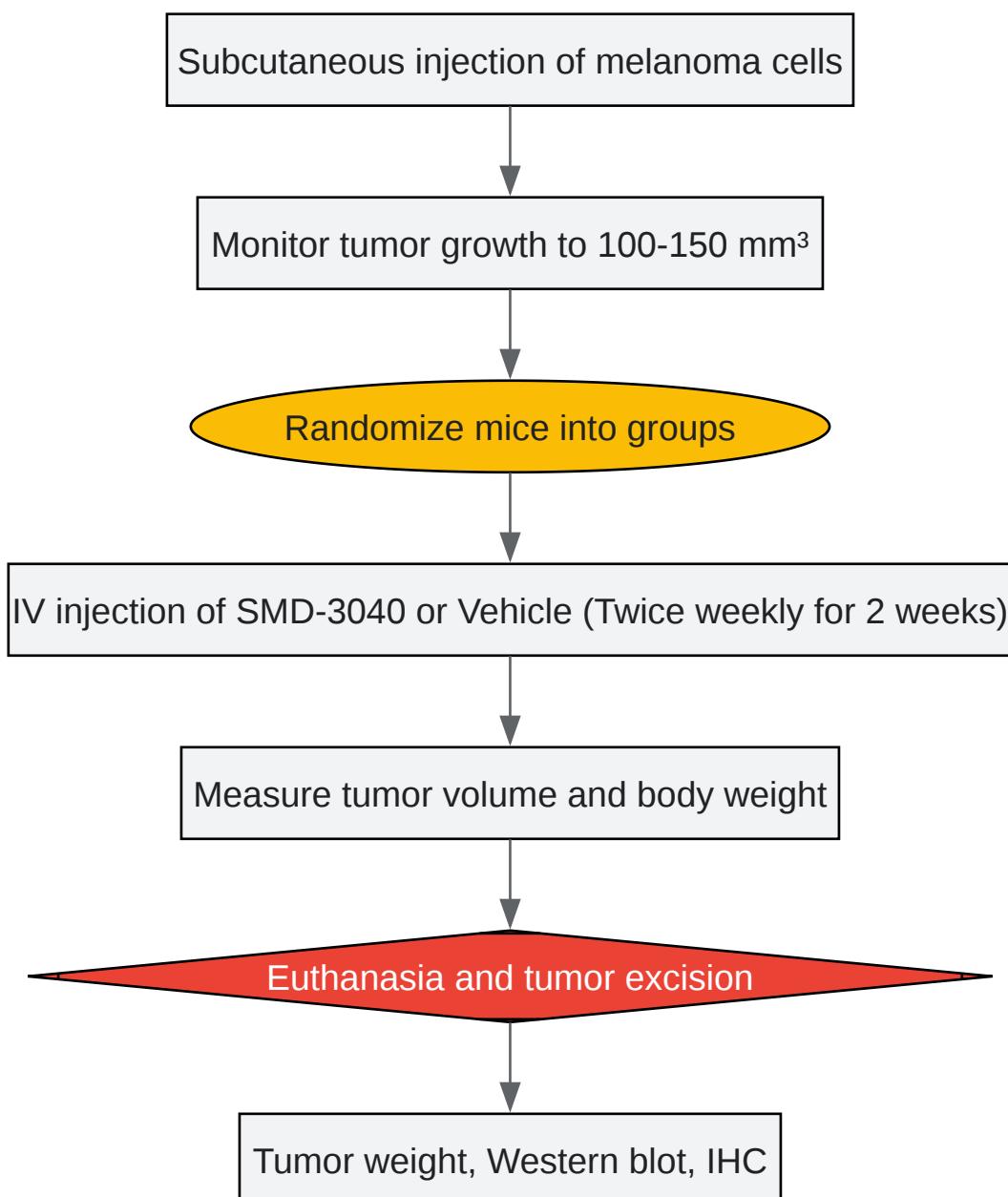
- SMARCA4-deficient human melanoma cells (e.g., K-Mel-5 or SK-Mel-28)
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- Sterile PBS (Phosphate-Buffered Saline)
- SMD-3040
- Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
- Calipers
- Animal balance

Procedure:

- Cell Culture and Implantation:
 - Culture melanoma cells to ~80% confluency.
 - Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm^3) = $(\text{length} \times \text{width}^2)/2$.

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
- Drug Formulation and Administration:
 - Prepare a stock solution of SMD-3040 in DMSO.
 - On the day of injection, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 100 µL injection volume for a 10g mouse).
 - Administer SMD-3040 (25 or 50 mg/kg) or vehicle via intravenous injection.
- Treatment and Monitoring:
 - Dose the animals twice weekly for two consecutive weeks.
 - Monitor tumor volume and body weight every 2-3 days.
 - Observe the animals for any signs of toxicity.
- Endpoint and Analysis:
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.
 - Euthanize the mice and excise the tumors.
 - Weigh the tumors and perform further analysis as required (e.g., Western blot for SMARCA2 levels, immunohistochemistry).
 - Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.

The experimental workflow for the in vivo study is outlined below.



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References

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